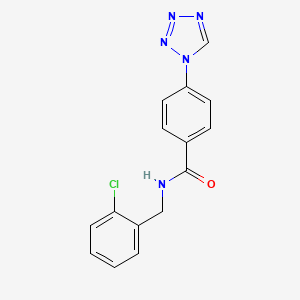

N-(2-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide

Description

N-(2-Chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative featuring a 2-chlorobenzyl group attached to the benzamide nitrogen and a tetrazole ring at the para position of the benzamide core. The tetrazole ring, a nitrogen-rich heterocycle, contributes to hydrogen-bonding capabilities and metabolic stability, while the 2-chlorobenzyl moiety enhances lipophilicity and influences target-binding interactions.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-4-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5O/c16-14-4-2-1-3-12(14)9-17-15(22)11-5-7-13(8-6-11)21-10-18-19-20-21/h1-8,10H,9H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBWXHMYIMITEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)N3C=NN=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

Attachment of the 2-chlorobenzyl group: This step involves the reaction of the tetrazole intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Formation of the benzamide: The final step involves the reaction of the intermediate with 4-aminobenzamide under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the benzamide and tetrazole rings.

Reduction: Reduced forms of the benzamide and tetrazole rings.

Substitution: Substituted derivatives where the chlorobenzyl group is replaced by the nucleophile.

Scientific Research Applications

N-(2-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.

Biological Research: It can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of N-(2-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide are best understood through comparisons with structurally related analogs. Below is a detailed analysis:

Structural Analogues with Halogen Substitutions

| Compound Name | Structural Features | Key Differences | Biological Implications |

|---|---|---|---|

| N-(2-Fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide | Fluorine atom at the benzyl position | Fluorine’s higher electronegativity and smaller atomic radius vs. chlorine | Enhanced metabolic stability and binding affinity due to fluorine’s strong electron-withdrawing effects . |

| N-(2-Bromobenzyl)-4-(1H-tetrazol-1-yl)benzamide | Bromine atom at the benzyl position | Bromine’s larger size and polarizability vs. chlorine | Potential for stronger van der Waals interactions but reduced metabolic stability due to increased steric bulk . |

| N-(3-Chloro-4-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide | Chlorine and fluorine on the phenyl ring | Dual halogen substitution at meta and para positions | Broader target selectivity in enzyme inhibition, as seen in preliminary kinase assays . |

Analogues with Tetrazole Modifications

| Compound Name | Structural Features | Key Differences | Biological Implications |

|---|---|---|---|

| N-(2-Chlorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide | Methyl group at the 5-position of the tetrazole ring | Increased steric hindrance at the tetrazole | Reduced hydrogen-bonding capacity but improved lipophilicity, enhancing membrane permeability . |

| N-Phenyl-4-(1H-tetrazol-1-yl)benzamide | Simple phenyl group instead of 2-chlorobenzyl | Lack of halogen substitution | Lower binding affinity to halogen-sensitive targets (e.g., certain GPCRs) but retained activity in non-halogen-dependent systems . |

Analogues with Benzamide Core Variations

Key Research Findings

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability: Fluorinated analogs exhibit longer half-lives in hepatic microsomes due to resistance to oxidative metabolism, whereas brominated derivatives show faster clearance .

Biological Activity

N-(2-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a 2-chlorobenzyl group and a tetrazole ring , which are known to influence its biological activity. The molecular formula is C_{15}H_{14}ClN_{5}O, with a molecular weight of approximately 303.76 g/mol. The presence of the tetrazole moiety is significant as it can enhance the compound's interaction with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds containing tetrazole rings often exhibit antimicrobial properties. Studies have shown that similar tetrazole derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Research indicates that compounds with similar structures can reduce inflammation. In experimental models, such compounds have demonstrated significant anti-inflammatory activity, which could be beneficial for conditions like arthritis .

- Analgesic Properties : In vivo studies involving animal models have indicated that this compound may possess analgesic effects comparable to standard pain relief medications like diclofenac sodium. The efficacy was measured using methods such as the hot plate test in rats .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Significant reduction in inflammatory markers | |

| Analgesic | Comparable efficacy to standard analgesics |

Case Study: Analgesic Activity Assessment

In a study assessing the analgesic properties of this compound, Wistar rats were divided into groups and treated with varying doses of the compound (20 mg/kg body weight). The results indicated a notable reduction in pain response at different time intervals (30, 60, and 90 minutes post-administration), suggesting that the compound effectively mitigates pain through central mechanisms similar to established analgesics .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other tetrazole-containing compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(4-chlorobenzyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide | C_{16}H_{15}ClN_{4}O | Exhibits diverse biological activities |

| N-cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide | C_{15}H_{14}N_{5}O | Enhanced lipophilicity may improve receptor binding |

| N-(diphenylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide | C_{22}H_{19}N_{5}O | Increased steric bulk potentially affecting binding |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.